Chondroitin Sodium Salt is classified as a sulfated glycosaminoglycan (GAG), which is a long linear polysaccharide composed of repeating disaccharide units. These units typically consist of glucuronic acid and N-acetylgalactosamine, with varying degrees of sulfation contributing to its biological activity and properties.
The synthesis of Chondroitin Sodium Salt can be achieved through several methods:
The molecular structure of Chondroitin Sodium Salt consists of repeating disaccharide units formed by:
The degree of sulfation and the specific arrangement of these disaccharides can vary significantly depending on the source and method of extraction or synthesis. The average molecular weight ranges from 10,000 to 50,000 Daltons, depending on the polymerization process used .
Chondroitin Sodium Salt participates in various chemical reactions:
Chondroitin Sodium Salt exerts its biological effects primarily through:
Chondroitin Sodium Salt exhibits several notable physical and chemical properties:
Chondroitin Sodium Salt has diverse applications across several fields:
Chondroitin sodium salt is the sodium salt form of chondroitin sulfate, a sulfated glycosaminoglycan (GAG) composed of repeating disaccharide units. Each unit alternates N-acetyl-D-galactosamine (GalNAc) and D-glucuronic acid (GlcA), linked via β(1→3) and β(1→4) glycosidic bonds [1]. The molecular backbone may undergo variable sulfation modifications, forming distinct isomers:
The sulfation pattern directly influences molecular charge density, solubility, and biological interactions. Chondroitin sodium salt exhibits high aqueous solubility due to its polyanionic nature, with viscosity decreasing in acidic or alkaline conditions [10]. Each disaccharide unit has a molecular weight of ~500 Da, with polymer chains ranging from 10–70 kDa depending on biological source and extraction methods [1] [4].
Table 1: Disaccharide Units and Sulfation Patterns in Chondroitin Sodium Salt
Sulfation Pattern | Abbreviation | Chemical Structure | Sulfation Position |
---|---|---|---|
Non-sulfated | CS-O | GlcA-GalNAc | None |
Monosulfated | CS-A | GlcA-GalNAc4S | C4 of GalNAc |
Monosulfated | CS-C | GlcA-GalNAc6S | C6 of GalNAc |
Disulfated | CS-D | GlcA2S-GalNAc6S | C2 of GlcA, C6 of GalNAc |
Disulfated | CS-E | GlcA-GalNAc4S6S | C4 and C6 of GalNAc |
CSA and CSC are isomeric variants differing solely in sulfation site:
The CSA/CSC ratio is dynamically regulated:
Table 2: Characteristics of CSA and CSC in Biological Tissues
Property | Chondroitin-4-Sulfate (CSA) | Chondroitin-6-Sulfate (CSC) |
---|---|---|
Primary Sulfation Site | C4 of GalNAc | C6 of GalNAc |
Articular Cartilage (Adult) | 77–87% | 5–9% |
Growth Cartilage | ~50% | ~50% |
Developmental Role | Tissue stabilization | Neuroplasticity, calcification |
Key Binding Partners | Collagen II, hyaluronan | Otx2, growth factors |
Chondroitin sodium salt is distinguished from other GAGs by monosaccharide sequence, sulfation profiles, and epimerization:
Enzymatic digestion assays specifically identify chondroitin sulfate:
Table 3: Glycosaminoglycan Differentiation Based on Structural and Chemical Features
GAG Type | Repeating Disaccharide | Sulfation Sites | Unique Features |
---|---|---|---|
Chondroitin Sulfate | GlcA-GalNAc | C4, C6 of GalNAc | Dominant in cartilage; variable sulfation codes |
Dermatan Sulfate | IdoA-GalNAc | C4 of GalNAc | IdoA >50%; roles in wound repair |
Heparan Sulfate | GlcA/IdoA-GlcNAc | N-, 2-O-, 6-O- | High-affinity protein binding |
Keratan Sulfate | Gal-GlcNAc | C6 of GlcNAc/Gal | No uronic acid; corneal transparency |
Chondroitin sodium salt's heterogeneity arises from sulfation codes and biological sourcing:
Pharmaceutical-grade chondroitin sodium salt requires strict standardization:
Table 4: Variability in Chondroitin Sodium Salt Based on Biological Sources
Source | CSA:CSC Ratio | Disulfated Units | Molecular Weight (kDa) | Charge Density |
---|---|---|---|---|
Bovine | 61:33 | 0% | 13.8–21.4 | 0.90 |
Porcine | 80:16 | 0% | 12.9–14.0 | 0.94 |
Shark | 32:50 | 18% | 50–70 | 1.20 |
Skate | 46:39 | 15% | 50–65 | 1.08 |
Chicken | 72:22 | 0% | 14–26 | 0.96 |
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